1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE
Description
1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-15-5-3-4-6-16(15)19(12)17(21)14-7-9-18(10-8-14)13(2)20/h3-6,12,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFXTOUPGMUJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves multiple steps. The indole moiety can be synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis . The piperidine ring can be introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways . The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions. 1-{4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
